molecular formula C7H6N2O B14390064 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- CAS No. 87842-95-3

2,4-Cyclohexadien-1-one, 6-diazo-4-methyl-

Cat. No.: B14390064
CAS No.: 87842-95-3
M. Wt: 134.14 g/mol
InChI Key: AWMLZDXFFPQIGE-UHFFFAOYSA-N
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Description

2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is an organic compound with the molecular formula C₇H₆N₂O It is characterized by the presence of a diazo group (-N₂) attached to a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- typically involves the diazotization of 4-methyl-2,4-cyclohexadienone. This process can be achieved by treating the precursor compound with nitrous acid (HNO₂) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.

Industrial Production Methods

Industrial production of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazo group to an amine group.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of cyclohexadienone oxides.

    Reduction: Formation of 4-methyl-2,4-cyclohexadien-1-amine.

    Substitution: Formation of various substituted cyclohexadienones depending on the substituent introduced.

Scientific Research Applications

2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- involves the interaction of the diazo group with various molecular targets. The diazo group can undergo decomposition to generate reactive intermediates, which can then interact with nucleophiles or electrophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Similar Compounds

    2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro-: Similar structure but with additional nitro groups.

    2,5-Cyclohexadien-1-one, 4-diazo-: Similar structure with the diazo group in a different position.

    2,4-Cyclohexadienone: Lacks the diazo group but shares the cyclohexadienone core structure.

Uniqueness

2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is unique due to the presence of the diazo group at the 6-position and the methyl group at the 4-position

Properties

CAS No.

87842-95-3

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

2-diazonio-4-methylphenolate

InChI

InChI=1S/C7H6N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4H,1H3

InChI Key

AWMLZDXFFPQIGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[O-])[N+]#N

Origin of Product

United States

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